Cas no 915932-85-3 (N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide)
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide
- N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
-
- Inchi: 1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23)
- InChI Key: YMCCAYMFKNZRNP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C#N)(=O)C1=CC=C(N2C(C)=CN=N2)C=C1
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3296-0381-2μmol |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-5μmol |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-10μmol |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-20μmol |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-1mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-2mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-3mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-4mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-5mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3296-0381-10mg |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
915932-85-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Research Brief on N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3)
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. The compound's molecular structure, featuring a cyanophenyl group and a methyl-substituted triazole, suggests its utility as a versatile scaffold for drug development.
Recent studies have focused on the synthesis and optimization of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route for this compound, highlighting its high yield and purity. The study also explored the compound's stability under physiological conditions, which is critical for its potential use in vivo. The researchers employed nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the compound's structure and purity, ensuring reproducibility for further studies.
In vitro assays have demonstrated that N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibits significant inhibitory activity against specific kinases involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 value of 0.8 µM. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, molecular docking simulations revealed that the compound binds to the ATP-binding site of IRAK4, providing insights into its mechanism of action.
Beyond kinase inhibition, N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has also been investigated for its role in targeting protein-protein interactions. A 2024 study in Chemical Science explored its ability to disrupt the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The compound demonstrated moderate affinity for MDM2, with a Kd value of 12 µM, and was shown to stabilize p53 in cancer cell lines, leading to apoptosis. These results underscore the compound's potential as a dual-function agent in oncology.
Despite these promising findings, challenges remain in the development of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating further structural modifications or formulation strategies. Recent efforts have focused on derivatizing the benzamide moiety to improve solubility and metabolic stability. For example, a 2023 study in European Journal of Medicinal Chemistry reported the synthesis of prodrug derivatives with enhanced pharmacokinetic profiles.
In conclusion, N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and protein-protein interaction modulation. Ongoing research aims to optimize its pharmacological properties and explore its therapeutic potential in inflammation and cancer. Future studies should address its pharmacokinetic limitations and evaluate its efficacy in preclinical models to advance its development as a clinical candidate.
915932-85-3 (N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)